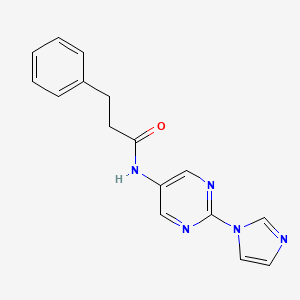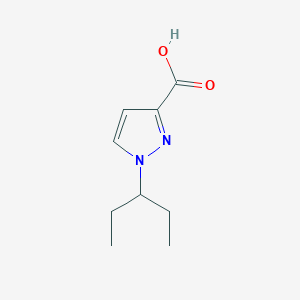![molecular formula C18H24ClFN2OS B2477483 2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2379978-73-9](/img/structure/B2477483.png)
2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that features a complex molecular structure. It contains a chlorinated and fluorinated phenyl ring, a thianyl group, and a diazepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the diazepane ring: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the thianyl group: This step might involve the reaction of a thiol with a suitable electrophile.
Attachment of the chlorinated and fluorinated phenyl ring: This could be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thianyl group.
Reduction: Reduction reactions could target the diazepane ring or the carbonyl group.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-ol: Similar structure but with an alcohol group.
2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-amine: Similar structure but with an amine group.
Uniqueness
The unique combination of the chlorinated and fluorinated phenyl ring, thianyl group, and diazepane ring in 2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one may confer distinct chemical and biological properties, making it a compound of interest for further research.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN2OS/c19-16-3-1-4-17(20)15(16)13-18(23)22-8-2-7-21(9-10-22)14-5-11-24-12-6-14/h1,3-4,14H,2,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRCBXWKIJGKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-benzyl-2-((3-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2477400.png)
![N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2477402.png)
![4-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2477403.png)

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2477408.png)
![4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole](/img/structure/B2477409.png)
![2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2477411.png)

![2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2477415.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2477417.png)
![Ethyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2477418.png)
![3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477420.png)


